Methyl 2-ethoxy-4-iodobenzoate
Overview
Description
Methyl 2-ethoxy-4-iodobenzoate is a useful research compound. Its molecular formula is C10H11IO3 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties in Cosmetics and Food Preservatives : Methyl 4-hydroxybenzoate, a related compound, demonstrates antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This compound is commonly used in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).
Precursor for Synthesis of Substituted Compounds : The Jourdan-Ullmann reaction of anthranilic acids and methyl 2-iodobenzoates yields 2-(2-methoxycarbonylphenyl)anthranilic acids, essential precursors for synthesizing substituted compounds (Rewcastle & Denny, 1987).
Antioxidant Activity : A novel compound, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, shows promising antioxidant activity (Medetalibeyoglu, 2021).
Synthesis of Novel Compounds : The synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester under optimal conditions demonstrates the potential for creating novel compounds (Dulin, 2007).
Heck Reaction Applications : The Heck reaction can effectively synthesize 1-alkoxyisoquinoline-3-carboxylic acids esters using related compounds (Ture et al., 2011).
Anticoccidial Activity : 4-amino-2-ethoxybenzoic acid and its derivatives show potent anticoccidial activity, indicating potential applications in antiparasitic drug development (Rogers et al., 1964).
Synthesis of 3-Iodobenzo[b]furans : Iodocyclization of ethoxyethyl ethers to alkynes is a versatile method for preparing various 3-iodobenzo[b]furans (Okitsu et al., 2008).
Oxidizing Reagents in Chemistry : Esters of 2-iodoxybenzoic acid are stable, highly reactive oxidizing reagents with applications in chemistry, pharmacology, and biochemistry (Zhdankin et al., 2005).
Imaging of Inflammation : [(125)I]iodoDPA-713 is a new probe for preclinical studies of TSPO activity in inflammation, utilizing iodinated compounds for enhanced imaging (Wang et al., 2009).
Detection of Alzheimer's Disease : [(18)F]24, a compound related to benzoxazole derivatives, shows potential as a PET agent for detecting Alzheimer's disease-related β-amyloid plaques (Cui et al., 2012).
Properties
IUPAC Name |
methyl 2-ethoxy-4-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYHRCNWHSPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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